Spinorphin

Übersicht

Beschreibung

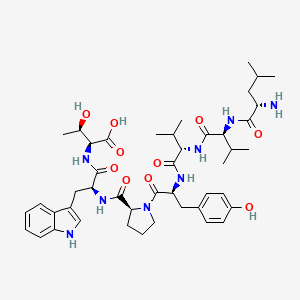

Spinorphin ist ein endogenes, nicht-klassisches Opioidpeptid der Hemorphin-Familie. Es wurde erstmals aus dem Rinder-Rückenmark isoliert und wirkt als Regulator der Enkephalinasen, einer Klasse von Enzymen, die endogene Enkephalinpeptide abbauen . This compound ist ein Heptapeptid mit der Aminosäuresequenz Leucyl-Valyl-Valyl-Tyrosyl-Prolyl-Tryptophyl-Threonin . Es wurde beobachtet, dass es antinozizeptive, antiallodynische und entzündungshemmende Eigenschaften besitzt .

Herstellungsmethoden

Spinorphinpeptide können mit einer Festphasenmethode mit Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie synthetisiert werden . Diese Methode beinhaltet die schrittweise Addition von geschützten Aminosäuren an einen festen Träger, gefolgt von Entschützung und Abspaltung vom Träger. Die resultierenden Peptide werden dann mit verschiedenen Techniken wie Rasterelektronenmikroskopie, UV-Vis-Spektroskopie, Fluoreszenzspektroskopie und Infrarotspektroskopie gereinigt und charakterisiert .

Vorbereitungsmethoden

Spinorphin peptides can be synthesized using a solid-phase method with Fmoc (9-fluorenylmethoxy-carbonyl) chemistry . This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The resulting peptides are then purified and characterized using various techniques such as scanning electron microscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and infrared spectroscopy .

Analyse Chemischer Reaktionen

Spinorphin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise wurde this compound, konjugiert mit 5,5′-Dimethyl- und 5,5′-Diphenylhydantoinderivaten, synthetisiert und charakterisiert .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant effects of spinorphin and its derivatives. For instance, formulations such as Rh-S@AuNPs (rhodamine-conjugated this compound nanoparticles) have demonstrated significant efficacy in reducing generalized tonic-clonic seizures in animal models. These formulations were shown to effectively target neuronal hyperexcitability, suggesting their potential as therapeutic agents for epilepsy management .

Case Study: Rh-S@AuNPs

- Methodology : The study utilized various analytical techniques including zeta potential measurements, Fourier transform infrared spectroscopy, and scanning electron microscopy to characterize the peptide-nanoparticle systems.

- Findings : The Rh-S@AuNP formulation exhibited promising anticonvulsant activity in vivo, particularly noted during maximal electroshock tests in mice .

Antinociceptive and Anti-inflammatory Effects

This compound has been reported to possess antinociceptive (pain-relieving) and anti-inflammatory properties. These effects are attributed to its ability to interact with opioid receptors, leading to modulation of pain pathways .

Research Insights

- Mechanism : this compound's interaction with opioid receptors is believed to inhibit pain signaling pathways, making it a candidate for pain management therapies.

- Applications : Its potential use in treating chronic pain conditions and inflammatory diseases has been explored, although further clinical studies are needed to establish efficacy and safety profiles.

Antimicrobial and Antioxidant Activities

Emerging research indicates that this compound analogues exhibit antimicrobial and antioxidant properties. These findings suggest that this compound could be developed into new therapeutic agents for combating infections and oxidative stress-related conditions .

Analytical Data

- Peptide Variants : New synthetic analogues of this compound have been tested for their bioactivity against various pathogens, showing promise as antimicrobial agents.

- Antioxidant Potential : The ability of these peptides to scavenge free radicals positions them as candidates for formulations aimed at reducing oxidative damage in biological systems .

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives has been a focal point of research aimed at enhancing its biological activity. Techniques such as solid-phase peptide synthesis have been employed to create modified versions of this compound with improved pharmacological properties.

Characterization Techniques

- Spectroscopic Methods : Techniques like UV-vis spectroscopy, fluorescence spectroscopy, and circular dichroism have been utilized to characterize the structural features of this compound derivatives.

- Physicochemical Properties : Studies have shown that modifications at the N-terminus can significantly alter the binding affinity and activity of these peptides against specific receptors .

Wirkmechanismus

The mechanism of action of spinorphin involves its interaction with various molecular targets and pathways. This compound acts as an antagonist of the P2X3 receptor and as a weak partial agonist/antagonist of the FP1 receptor . It also inhibits the enzymes aminopeptidase N, dipeptidyl peptidase III, angiotensin-converting enzyme, and neutral endopeptidase, which are involved in the breakdown of enkephalin peptides . The exact mechanism by which this compound exerts its effects is not fully elucidated, but its ability to modulate these enzymes and receptors contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Spinorphin ist unter den Opioidpeptiden aufgrund seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, Enkephalin-abbauende Enzyme zu hemmen, einzigartig. Ähnliche Verbindungen sind andere Hemorphine und Enkephaline, die auch eine opioidähnliche Aktivität besitzen und mit ähnlichen molekularen Zielen interagieren. Spinorphins distinkte Sequenz und inhibitorische Eigenschaften heben es von diesen verwandten Peptiden ab .

Biologische Aktivität

Spinorphin, a heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), is an endogenous opioid peptide first isolated from bovine spinal cord. It belongs to the hemorphin family and is also known as LVV-hemorphin-4. This compound has garnered attention due to its diverse biological activities, particularly its role in modulating pain and inflammation.

Antinociceptive Properties

This compound exhibits significant antinociceptive effects, particularly in pain pathways that are not influenced by classical opioids like morphine. Studies have demonstrated that this compound can inhibit nociceptive flexor responses induced by bradykinin, suggesting its potential utility in pain management without the side effects associated with traditional opioids .

- Enkephalin-Degrading Enzyme Inhibition : this compound inhibits various enkephalin-degrading enzymes, which prolongs the action of enkephalins and enhances their analgesic effects. Notably, it has been shown to inhibit dipeptidyl peptidase III with a Ki value of .

- Calcium Mobilization : this compound induces calcium flux in neutrophils through its interaction with formyl peptide receptors (FPR), acting as a partial agonist and antagonist depending on the context .

Anti-inflammatory Effects

This compound has been identified as a potential endogenous anti-inflammatory regulator . It inhibits the activation of polymorphonuclear neutrophils (PMNs) triggered by chemotactic factors such as N-formylmethionylleucylphenylalanine (fMLF). This inhibition occurs through the suppression of fMLF binding to its receptor on PMNs, thereby reducing inflammation .

In Vivo Studies

In animal models, this compound administration led to a significant decrease in PMN accumulation in response to carrageenan-induced inflammation. This suggests a therapeutic role in managing inflammatory conditions .

Anticonvulsant Activity

Recent investigations into this compound derivatives have revealed promising anticonvulsant properties . Modified this compound peptides demonstrated comparable effects to established anticonvulsants against psychomotor seizures in mice. For instance, hybrid this compound analogs showed strong inhibition of seizure propagation .

Antimicrobial Activity

This compound and its derivatives have been assessed for their antimicrobial properties . While they exhibited weak activity against certain bacterial pathogens like Staphylococcus aureus and Escherichia coli, they demonstrated significant antioxidant activity, indicating potential for broader therapeutic applications .

Summary of Research Findings

Case Study 1: Pain Management

In a controlled study involving rats, this compound was administered prior to inducing pain via bradykinin. Results indicated a marked reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic alternative.

Case Study 2: Inflammation Reduction

A study evaluated the effects of this compound on carrageenan-induced paw edema in mice. The administration of this compound resulted in significantly reduced edema compared to untreated controls, supporting its role as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIFNVGZIMFBQB-DYDSHOKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160105 | |

| Record name | Spinorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137201-62-8 | |

| Record name | Spinorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.